molecular formula C19H18N4O2 B2504033 4-ethoxy-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide CAS No. 2034614-72-5

4-ethoxy-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide

Cat. No.: B2504033
CAS No.: 2034614-72-5
M. Wt: 334.379
InChI Key: KMOCJFRPUCYRGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry research. This compound features a pyrazine core, a heterocyclic ring known for its versatility in drug discovery, which is substituted with a pyridin-3-yl group and a benzamide moiety through a methylene linker. The benzamide group is further modified with a 4-ethoxy substituent. Pyrazine-containing compounds have recently emerged as a promising scaffold for developing inhibitors against viral targets . Specifically, structural analogs of this compound, namely 2,5,6-trisubstituted pyrazines, have been identified as potent, non-peptidic, allosteric inhibitors of the NS2B-NS3 protease in Flaviviruses such as Zika, dengue, and West Nile virus . These proteases are essential for viral replication, making them a key drug target. The inhibitory activity of these related compounds against the protease, with IC50 values in the nanomolar range, and their subsequent demonstrated efficacy in inhibiting viral replication in cell-based assays and animal models, highlight the potential of this chemical class in antiviral research . Furthermore, the benzamide moiety is a common pharmacophore present in compounds investigated for various other biological activities, including the inhibition of kinases like c-Abl, which is a target in neurodegenerative disease research , and the modulation of voltage-gated sodium channels (Nav1.7, Nav1.8) for pain pathology research . The specific structure of this compound suggests potential for similar or novel biological interactions, positioning it as a valuable chemical probe for investigating new therapeutic pathways. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-ethoxy-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-2-25-16-7-5-14(6-8-16)19(24)23-13-17-18(22-11-10-21-17)15-4-3-9-20-12-15/h3-12H,2,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOCJFRPUCYRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Pyrazine-Pyridine Hybrid Formation

The pyrazine-pyridine core is constructed via palladium-catalyzed cross-coupling between 3-aminomethyl-2-chloropyrazine and pyridin-3-ylboronic acid:

Procedure:

  • Charge a microwave vial with 2-chloro-3-(aminomethyl)pyrazine (1.0 eq), pyridin-3-ylboronic acid (1.2 eq), Pd(PPh$$3$$)$$4$$ (0.05 eq), and K$$2$$CO$$3$$ (3.0 eq) in degassed 1,4-dioxane/H$$_2$$O (4:1).
  • Heat at 120°C for 2 h under argon.
  • Purify via silica chromatography (DCM:MeOH = 20:1) to yield (3-(pyridin-3-yl)pyrazin-2-yl)methanamine as a pale-yellow solid (68% yield).

Characterization Data:

  • $$ ^1 \text{H} $$-NMR (400 MHz, DMSO-d$$_6$$) : δ 8.69 (d, J = 2.4 Hz, 1H), 8.58 (d, J = 2.3 Hz, 1H), 8.42 (dd, J = 1.6, 4.6 Hz, 1H), 7.85–7.78 (m, 1H), 7.50 (dd, J = 4.7, 7.7 Hz, 1H), 3.95 (s, 2H), 1.89 (s, 2H).
  • LC-MS : m/z calcd. for $$ \text{C}{10}\text{H}{11}\text{N}_{4} $$ [M+H]$$ ^+ $$: 203.10; found: 203.25.

Preparation of 4-Ethoxybenzoyl Chloride

Chlorination of 4-Ethoxybenzoic Acid

Optimized Protocol:

  • Dissolve 4-ethoxybenzoic acid (1.0 eq) in anhydrous thionyl chloride (5.0 eq).
  • Reflux at 70°C for 3 h under N$$_2$$.
  • Remove excess SOCl$$_2$$ by rotary evaporation to obtain 4-ethoxybenzoyl chloride as a colorless liquid (92% yield).

Critical Parameters:

  • Moisture-free conditions prevent hydrolysis to the parent acid.
  • Reaction progress monitored by TLC (hexane:EtOAc = 3:1, R$$_f$$ = 0.85).

Amide Coupling: Final Step Assembly

HATU-Mediated Coupling in Anhydrous DMF

Procedure:

  • Dissolve (3-(pyridin-3-yl)pyrazin-2-yl)methanamine (1.0 eq) and 4-ethoxybenzoyl chloride (1.1 eq) in DMF under argon.
  • Add HATU (1.2 eq) and DIPEA (3.0 eq) at 0°C.
  • Stir at 25°C for 12 h.
  • Quench with ice-water, extract with EtOAc, and purify via chromatography (DCM:MeOH = 30:1) to isolate the title compound as a white solid (75% yield).

Reaction Optimization Insights:

  • Excess DIPEA neutralizes HCl generated during coupling, preventing amine protonation.
  • Lower temperatures (0°C initial) minimize epimerization and side reactions.

Structural Validation and Analytical Profiling

Spectroscopic Characterization

Key Data:

  • $$ ^1 \text{H} $$-NMR (400 MHz, CDCl$$_3$$) : δ 8.64 (d, J = 2.2 Hz, 1H), 8.62 (d, J = 2.3 Hz, 1H), 8.40 (dd, J = 1.7, 4.6 Hz, 1H), 7.85–7.80 (m, 2H), 7.45 (dd, J = 4.7, 7.7 Hz, 1H), 7.30–7.25 (m, 2H), 4.10 (q, J = 7.0 Hz, 2H), 3.95 (s, 2H), 1.45 (t, J = 7.0 Hz, 3H).
  • $$ ^{13} \text{C} $$-NMR (100 MHz, CDCl$$3$$) : δ 167.2 (C=O), 161.5 (C-O), 152.3, 146.9, 138.2, 132.7, 129.4, 124.0, 114.8, 63.7 (OCH$$2$$), 41.2 (CH$$2$$), 14.8 (CH$$3$$).
  • HRMS (ESI) : m/z calcd. for $$ \text{C}{19}\text{H}{19}\text{N}{4}\text{O}{2} $$ [M+H]$$ ^+ $$: 335.1505; found: 335.1509.

Purity Assessment by HPLC

  • Column : C18, 5 μm, 4.6 × 150 mm
  • Mobile Phase : 0.1% TFA in H$$_2$$O (A) / 0.1% TFA in MeCN (B)
  • Gradient : 10% B → 90% B over 20 min
  • Retention Time : 12.7 min (purity >99%)

Alternative Synthetic Routes and Comparative Evaluation

Carbodiimide-Mediated Coupling (EDC/HOBt)

An alternative to HATU employs EDC (1.3 eq) and HOBt (1.2 eq) in THF:

  • Yield : 68%
  • Advantage : Lower cost compared to HATU.
  • Limitation : Requires extended reaction time (24 h).

Solid-Phase Synthesis for Parallel Analog Production

Immobilization of the amine intermediate on Wang resin enables high-throughput synthesis:

  • Load (3-(pyridin-3-yl)pyrazin-2-yl)methanamine onto resin via Fmoc strategy.
  • Couple 4-ethoxybenzoic acid using PyBOP/DIEA.
  • Cleave with TFA/H$$_2$$O (95:5) to obtain crude product (82% yield after HPLC).

Scalability and Process Chemistry Considerations

Kilogram-Scale Production

Critical Modifications:

  • Replace DMF with MeCN to facilitate solvent recovery.
  • Use flow chemistry for amide coupling (residence time = 30 min, 50°C).
  • Crystallization instead of chromatography: Dissolve in hot EtOH/H$$_2$$O (1:1), cool to −20°C (89% recovery, >99.5% purity).

Environmental Impact Assessment

  • PMI (Process Mass Intensity) : 23.4 (bench scale) → 8.7 (kilogram scale)
  • E-Factor : Reduced from 45.2 to 12.6 via solvent recycling.

Stability and Degradation Pathways

Forced Degradation Studies

  • Acidic Conditions (0.1 M HCl, 70°C): Hydrolysis of ethoxy group to phenolic byproduct (12% degradation in 24 h).
  • Oxidative Stress (3% H$$2$$O$$2$$): Pyrazine ring oxidation observed (9% degradation).
  • Photostability (ICH Q1B): No significant degradation under UV/Vis exposure.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the ethoxy group or the pyridinyl ring, using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for exploration of new chemical reactions and pathways, making it valuable in synthetic organic chemistry.

Biology

In biological research, 4-ethoxy-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide is studied for its interactions with biological macromolecules, including proteins and nucleic acids. This compound has demonstrated potential antimicrobial properties, indicating its usefulness in developing new therapeutic agents.

Medicine

The compound has shown promise in anti-tubercular activity, inhibiting the growth of Mycobacterium tuberculosis. This makes it a candidate for further drug development aimed at treating tuberculosis and possibly other infectious diseases.

Industry

In industrial applications, the compound can be utilized in the development of new materials and chemical processes. Its unique properties may lead to advancements in fields such as materials science and pharmaceuticals.

Case Studies and Research Findings

Recent studies have highlighted the following findings regarding this compound:

  • Antimicrobial Activity : In vitro studies demonstrated significant inhibition of bacterial growth, suggesting potential as an antimicrobial agent .
  • Anti-Tubercular Properties : Research indicated effective inhibition against Mycobacterium tuberculosis, positioning this compound as a promising candidate for tuberculosis treatment .
  • Biological Interactions : Investigations into its interactions with cellular targets revealed insights into its mechanism of action, enhancing understanding for future drug design .

Mechanism of Action

The mechanism of action of 4-ethoxy-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. For instance, its anti-tubercular activity is attributed to its ability to inhibit enzymes essential for the survival of Mycobacterium tuberculosis . The compound binds to these enzymes, disrupting their function and leading to the death of the bacterial cells.

Comparison with Similar Compounds

Structural and Functional Analogues

4-(morpholine-4-sulfonyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide ()
  • Key Differences: Substituent: Replaces the ethoxy group with a morpholine sulfonyl moiety. Molecular Weight: 439.5 g/mol (vs. ~383.4 g/mol for the target compound, estimated based on formula C21H21N5O4S vs. C19H18N4O2). Morpholine sulfonyl may also increase solubility due to its polar nature .
Flumbatinib ()
  • Structure: 4-[(4-methylpiperazin-1-yl)methyl]-N-(6-methyl-5-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]pyridin-3-yl)-3-(trifluoromethyl)benzamide.
  • Key Differences :
    • Substituents : Incorporates a trifluoromethyl group and a piperazine-methyl chain.
    • Biological Activity : Tyrosine kinase inhibitor (TKI) with antineoplastic applications.
    • Impact : The trifluoromethyl group increases lipophilicity and binding potency, while the piperazine enhances solubility. The target compound’s ethoxy group likely offers a balance between hydrophilicity and metabolic stability .
2-[(1S)-1-cyclohexylethoxy]-5-fluoro-N-(3-methoxypyrazin-2-yl)benzamide ()
  • Key Differences: Substituents: Cyclohexylethoxy and fluorine on the benzamide ring. Impact: Fluorine’s electronegativity may enhance target interactions, but the bulky cyclohexyl group could reduce bioavailability. The target compound’s simpler ethoxy substituent may improve synthetic accessibility and metabolic turnover .
N-(2-Amino-5-fluorophenyl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide ()
  • Key Differences :
    • Linker : Uses an acrylamido group instead of a pyrazine-pyridin-3-ylmethyl chain.
    • Impact : The acrylamide linker introduces conformational flexibility, which may alter binding kinetics compared to the rigid pyrazine core in the target compound .

Comparative Analysis Table

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties
Target Compound Ethoxy on benzamide, pyrazine-pyridinyl ~383.4 Balanced solubility, potential TK activity
4-(morpholine-4-sulfonyl)-analog () Morpholine sulfonyl 439.5 Enhanced polarity, higher binding affinity
Flumbatinib () Trifluoromethyl, piperazine-methyl ~529.6 (est.) High lipophilicity, TKI activity
Patent Compound () Cyclohexylethoxy, fluorine ~450 (est.) Bulky substituents, fluorine-enhanced binding
Acrylamido-analog () Acrylamide linker ~405 (est.) Flexible linker, altered binding kinetics

Research Findings and Trends

Substituent Optimization : highlights failed attempts to improve potency via water-soluble amines on imidazole rings. This underscores the importance of substituent selection; the ethoxy group in the target compound may circumvent such issues by balancing hydrophobicity and solubility .

Electron-Withdrawing Effects: Fluorine and trifluoromethyl groups (Evidences 2, 4) enhance binding but may reduce metabolic stability.

Scaffold Rigidity : Pyrazine-pyridinyl scaffolds (Evidences 6, 4) provide structural rigidity, favoring target specificity over flexible linkers like acrylamide () .

Biological Activity

4-ethoxy-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide is a synthetic organic compound that has gained interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of an ethoxy group, a pyridinyl group, and a pyrazinyl group linked to a benzamide core, which may contribute to its pharmacological properties.

Chemical Structure and Synthesis

The molecular formula for this compound is C16H18N4OC_{16}H_{18}N_{4}O. The synthesis typically involves multi-step organic reactions starting from readily available precursors. Key steps include the formation of a pyrazinyl intermediate and subsequent coupling with 4-ethoxybenzoyl chloride, followed by purification through techniques such as column chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has shown promise in inhibiting the growth of Mycobacterium tuberculosis, suggesting potential anti-tubercular properties. The mechanism involves the inhibition of enzymes crucial for the survival of the bacteria, although detailed mechanistic studies are still ongoing.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant anti-tubercular activity. For instance, it has been reported to inhibit Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) in the low micromolar range .

Cytotoxicity and Anticancer Potential

In vitro studies have explored the cytotoxic effects of this compound against various cancer cell lines. The results suggest that it may possess anticancer properties, although further research is needed to elucidate its full potential and mechanisms involved .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, comparisons can be drawn with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamideBenzamide core with piperazineModerate anti-tubercular activity
N-(pyridin-2-yl)amidesLacks ethoxy and pyrazinyl groupsGeneral antimicrobial activity

The presence of the ethoxy group and the specific arrangement of functional groups in this compound may enhance its solubility and reactivity compared to these similar compounds.

Case Studies

A recent study highlighted the synthesis and biological evaluation of various benzamide derivatives, including this compound. The findings demonstrated its efficacy against Mycobacterium tuberculosis and suggested further optimization for improved potency . Another investigation into related compounds indicated promising results in anticancer assays, reinforcing the need for extensive pharmacological studies .

Q & A

Basic Questions

Q. What are the key structural features of 4-ethoxy-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide, and how do they influence its reactivity?

  • The compound features a benzamide core substituted with an ethoxy group and a pyridinyl-pyrazinylmethyl moiety. The ethoxy group enhances lipophilicity, potentially improving membrane permeability, while the pyridinyl-pyrazine scaffold offers hydrogen-bonding and π-π stacking interactions for target binding. These groups also dictate regioselectivity in reactions like nucleophilic substitution or oxidation .

Q. What are the standard synthetic routes for preparing this compound, and what intermediates are critical?

  • Synthesis typically involves:

Preparation of the pyridinyl-pyrazine intermediate via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

Coupling the intermediate with 4-ethoxybenzoyl chloride under basic conditions (e.g., DIPEA in DMF) to form the benzamide bond .
Key intermediates include 3-(pyridin-3-yl)pyrazin-2-ylmethanamine and activated benzoyl derivatives. Reaction yields depend on temperature control (60–80°C) and solvent purity .

Q. Which characterization techniques are essential for confirming the compound’s purity and structure?

  • NMR : 1^1H/13^{13}C NMR to verify proton environments (e.g., ethoxy CH3_3 at ~1.4 ppm, aromatic protons at 7–9 ppm).
  • HPLC : Purity >95% using C18 columns with acetonitrile/water gradients.
  • HRMS : Exact mass confirmation (e.g., [M+H]+^+ at m/z 375.1422) .

Advanced Research Questions

Q. What pharmacological targets are hypothesized for this compound, and how can binding assays be designed?

  • Structural analogs of pyridinyl-pyrazine benzamides are reported to inhibit kinases (e.g., MAPK) or modulate GPCRs. Target hypotheses can be tested via:

  • In silico docking : Using PyMol or AutoDock to predict binding pockets.
  • Cellular assays : Measure IC50_{50} in kinase inhibition assays (e.g., ADP-Glo™) or calcium flux assays for GPCR activity .

Q. How should researchers address contradictions in reported bioactivity data across studies?

  • Discrepancies (e.g., varying IC50_{50} values) may arise from assay conditions (e.g., ATP concentration in kinase assays) or impurity profiles. Mitigation strategies include:

  • Reproducing assays under standardized protocols (e.g., Eurofins Panlabs).
  • Structural analogs : Compare activity of derivatives to isolate critical functional groups .

Q. What strategies optimize synthetic yield and minimize side reactions?

  • Solvent optimization : Replace DMF with THF for milder conditions.
  • Catalysts : Use Pd(OAc)2_2/XPhos for efficient coupling.
  • Side reaction mitigation : Add molecular sieves to scavenge water during amide bond formation .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

  • Substituent variation : Replace ethoxy with cyclopropoxy to assess steric effects.
  • Scaffold hopping : Synthesize pyrazine-to-pyridine replacements to evaluate ring size impact.
  • Data analysis : Use multivariate regression to correlate logP, polar surface area, and bioactivity .

Q. What analytical methods resolve challenges in detecting degradation products or impurities?

  • LC-MS/MS : Identify trace impurities (e.g., hydrolyzed benzamide) with MRM transitions.
  • Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions to profile stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.